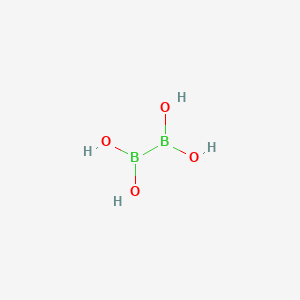
Tetrahydroxydiboron
Cat. No. B082485
Key on ui cas rn:
13675-18-8
M. Wt: 89.66 g/mol
InChI Key: SKOWZLGOFVSKLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09260415B2
Procedure details


4-Chloro-2-{4,4-dimethyl-9-oxo-1,10-diazatricyclo[6.4.0.02,6]dodeca-2(6),7-dien-10-yl}pyridine-3-carbaldehyde 107e was prepared following the procedures for intermediate 108a in U.S. Pat. No. 8,716,274, Example 108, Figure 8, and from 4,4-dimethyl-1,10-diazatricyclo[6.4.0.02,6]dodeca-2(6),7-dien-9-one from U.S. Pat. No. 8,729,072, Example 103e. To a solution of 107e (12.0 g, 35.0 mmol) in MeOH (40 mL) and DCM (40 mL) was added NaBH4 (1.83 g, 38.4 mmol) in batches at 0° C. The reaction mixture was stirred at 0° C. for 1 h, quenched with water and concentrated. The residue was partitioned between EA and brine. The organic layer was separated, dried over Na2SO4, filtered and concentrated. The crude product 4-Chloro-2-{4,4-dimethyl-9-oxo-1,10-diazatricyclo[6.4.0.02,6]dodeca-2(6),7-dien-10-yl}pyridine-3-carbinol 107f was used in next step without further purification (9.6 g, 80%). A mixture of compound 107f (9.6 g, 27.8 mmol), tetrahydroxydiborane, hypodiboric acid (7.43 g, 83.5 mmol), Xphos-Pd-G2 (218 mg, 0.278 mmol), Xphos (321 mg, 0.556 mmol) and KOAc (6.85 g, 83.5 mmol) in EtOH (200 mL) was heated to 80° C. for 1 h and concentrated. The residue was dissolved in sat. K2CO3 (100 mL) and extracted with DCM 4 times. The organic phase was discarded and the aqueous layer was neutralized with conc. HCl. White precipitate evolved and the suspension was extracted with DCM. The organic layer was combined, dried over Na2SO4, filtered and concentrated to give 107g as a gray solid (6.21 g, 53%).
[Compound]
Name
intermediate 108a
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two





[Compound]
Name
compound 107f
Quantity
9.6 g
Type
reactant
Reaction Step Four



[Compound]
Name
Xphos Pd-G2
Quantity
218 mg
Type
reactant
Reaction Step Four

Name
KOAc
Quantity
6.85 g
Type
reactant
Reaction Step Four




Name
Yield
53%
Identifiers


|
REACTION_CXSMILES
|
CC1(C)CC2C=C3N(CCNC3=O)C=2C1.[Cl:16][C:17]1[CH:22]=[CH:21][N:20]=[C:19]([N:23]2[CH2:34][CH2:33][N:32]3[C:25](=[CH:26][C:27]4[CH2:28][C:29]([CH3:36])([CH3:35])[CH2:30][C:31]=43)[C:24]2=[O:37])[C:18]=1[CH:38]=[O:39].[BH4-].[Na+].B(O)(O)[B:43]([OH:45])[OH:44].CC([O-])=O.[K+]>CO.C(Cl)Cl.CCO.CC(C1C=C(C(C)C)C(C2C=CC=CC=2P(C2CCCCC2)C2CCCCC2)=C(C(C)C)C=1)C>[Cl:16][C:17]1[CH:22]=[CH:21][N:20]=[C:19]([N:23]2[CH2:34][CH2:33][N:32]3[C:25](=[CH:26][C:27]4[CH2:28][C:29]([CH3:36])([CH3:35])[CH2:30][C:31]=43)[C:24]2=[O:37])[C:18]=1[CH:38]=[O:39].[CH3:35][C:29]1([CH3:36])[CH2:28][C:27]2[CH:26]=[C:25]3[N:32]([CH2:33][CH2:34][N:23]([C:19]4[C:18]5[CH2:38][O:44][B:43]([OH:45])[C:17]=5[CH:22]=[CH:21][N:20]=4)[C:24]3=[O:37])[C:31]=2[CH2:30]1 |f:2.3,5.6|
|
Inputs


Step One
[Compound]
|
Name
|
intermediate 108a
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC1(CC=2N3CCNC(C3=CC2C1)=O)C
|
Step Three
Step Four
[Compound]
|
Name
|
compound 107f
|
|
Quantity
|
9.6 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
B(B(O)O)(O)O
|
|
Name
|
|
|
Quantity
|
7.43 g
|
|
Type
|
reactant
|
|
Smiles
|
B(B(O)O)(O)O
|
[Compound]
|
Name
|
Xphos Pd-G2
|
|
Quantity
|
218 mg
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
KOAc
|
|
Quantity
|
6.85 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(=O)[O-].[K+]
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCO
|
|
Name
|
|
|
Quantity
|
321 mg
|
|
Type
|
catalyst
|
|
Smiles
|
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC=C2)P(C3CCCCC3)C4CCCCC4)C(C)C
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred at 0° C. for 1 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
quenched with water
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was partitioned between EA and brine
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic layer was separated
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over Na2SO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude product 4-Chloro-2-{4,4-dimethyl-9-oxo-1,10-diazatricyclo[6.4.0.02,6]dodeca-2(6),7-dien-10-yl}pyridine-3-carbinol 107f was used in next step without further purification (9.6 g, 80%)
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was heated to 80° C. for 1 h
|
|
Duration
|
1 h
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The residue was dissolved in sat. K2CO3 (100 mL)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with DCM 4 times
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
White precipitate
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the suspension was extracted with DCM
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over Na2SO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=C(C(=NC=C1)N1C(C2=CC=3CC(CC3N2CC1)(C)C)=O)C=O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1(CC=2N3CCN(C(C3=CC2C1)=O)C1=NC=CC2=C1COB2O)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 6.21 g | |
| YIELD: PERCENTYIELD | 53% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
